Marbofloxacin

描述

马勃沙星是一种第三代氟喹诺酮类抗生素,主要用于兽医领域。它是一种羧酸衍生物,以其广谱杀菌活性而闻名。 马勃沙星对多种革兰氏阴性菌和革兰氏阳性菌有效,使其成为治疗动物感染的宝贵工具 .

准备方法

马勃沙星的合成涉及多个步骤和常规试剂。 一种方法包括将公开为式(V)的化合物与苯甲烷、三乙胺和N-甲基哌嗪反应,然后加热,并随后与氢氧化钾和其他试剂反应 . 工业生产方法侧重于多步反应的连续操作,确保高效率和便捷操作 .

化学反应分析

Photochemical Degradation Pathways

Marbofloxacin undergoes rapid photodegradation in aqueous solutions under solar irradiation, following first-order kinetics (Table 1) .

Primary Degradation Mechanism

Homolytic cleavage of the tetrahydrooxadiazine ring produces two quinolinol derivatives (F and G ):

-

F : 7-Fluoro-6-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

G : 7-Fluoro-6-hydroxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Experimental conditions :

Secondary Degradation

Primary photoproducts degrade further within 1 hour, forming smaller aromatic fragments and carboxylic acids .

Environmental Factors Influencing Degradation

| Factor | Effect on Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂, h) |

|---|---|---|

| pH 7 (Cationic) | 0.023 | 30.1 |

| pH 8 (Zwitterionic) | 0.018 | 38.5 |

| 20 mg/L PO₄³⁻ | ↑ 25% | 22.4 |

| 200 mg/L Ca²⁺ | ↔ | 30.1 |

Data derived from controlled irradiation studies .

Key observations :

-

Phosphate ions accelerate degradation by 25% through radical formation .

-

Divalent cations (Ca²⁺, Mg²⁺) and humic acid (1 mg/L) show negligible effects .

Degradation Products and Stability

| Product | Formation Pathway | Stability |

|---|---|---|

| Quinolinol F | Homolytic cleavage | t₁/₂ = 45 min |

| Quinolinol G | Homolytic cleavage | t₁/₂ = 52 min |

| Defluorinated species | Reductive defluorination | Not detected post-1h |

| Oxidized piperazine | Side-chain oxidation | Transient |

Comparative Reactivity with Other Fluoroquinolones

This compound degrades 1.3× faster than enrofloxacin under identical conditions due to structural differences in the oxadiazine ring .

Implications for Environmental Persistence

科学研究应用

Therapeutic Applications

1.1 Veterinary Medicine

Marbofloxacin is predominantly employed in veterinary settings to treat bacterial infections in animals, particularly in pigs, cattle, dogs, and cats. Its effectiveness against respiratory tract infections, urinary tract infections, and skin infections has been well documented.

- Pigs : this compound has shown significant efficacy in treating infections caused by Streptococcus suis, Actinobacillus pleuropneumoniae, and Haemophilus parasuis. Studies indicate that a single oral dose of 8 mg/kg can achieve high serum concentrations with excellent bioavailability (94.21%) . The pharmacokinetic parameters such as maximum concentration (C_max) and area under the curve (AUC) demonstrate its suitability for treating serious infections .

- Cattle : The combination of this compound with Flunixin Muglumine has been studied for treating coliform mastitis, showing significant improvements in clinical outcomes . The antibiotic's ability to enhance the overall health status of affected cows has been noted through various hematological parameters.

- Dogs and Cats : In companion animals, this compound has been utilized to treat severe cases of pyoderma with a high success rate (84.6% cure rate) . Its pharmacodynamic profile indicates prolonged bactericidal effects lasting several days post-administration.

Pharmacokinetics

This compound's pharmacokinetic properties are crucial for its therapeutic effectiveness. Key findings from various studies include:

- Absorption and Distribution : After administration, this compound achieves high tissue concentrations rapidly, with a half-life ranging from 12 to 14 hours across different species .

- Bioavailability : The oral bioavailability is close to 100%, making it highly effective when administered orally or parenterally .

- Elimination : The drug is primarily eliminated through renal pathways, with minimal protein binding (less than 10%), which aids in its rapid clearance from the bloodstream .

Case Studies

Several case studies highlight this compound's application in clinical settings:

- Case Study on Canine Pyoderma : A study involving 39 dogs with severe pyoderma treated with this compound showed a significant response rate, with most dogs achieving complete recovery without notable side effects .

- Treatment of Mastitis in Cattle : Research on the use of this compound combined with Flunixin Muglumine demonstrated improved clinical outcomes in cows suffering from coliform mastitis, indicating its potential role as a part of combination therapy .

- Pharmacokinetic Modeling in Pigs : Monte Carlo simulations have been utilized to predict optimal dosing regimens for treating infections like Haemophilus parasuis in pigs, emphasizing the importance of pharmacokinetic/pharmacodynamic relationships in optimizing treatment strategies .

Data Summary Table

作用机制

相似化合物的比较

生物活性

Marbofloxacin is a synthetic fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This article delves into the biological activity of this compound, supported by various studies and data.

This compound targets bacterial DNA gyrase and topoisomerase IV, disrupting the supercoiling of DNA necessary for replication. This leads to bactericidal effects as the bacteria cannot properly replicate or transcribe their genetic material. The pharmacodynamics of this compound have been extensively studied, particularly its time-kill kinetics and the influence of environmental conditions on its effectiveness.

Pharmacodynamic Studies

A significant study focused on the pharmacodynamic modeling of this compound against Escherichia coli strains with varying susceptibility levels. The study utilized a maximum-effect (E_max) model to analyze the bactericidal activity under different growth conditions (optimal vs. intestinal). Key findings include:

- Bactericidal Activity : The activity was more pronounced in Mueller-Hinton broth (MHB) compared to autoclaved fecal content (AFC), with mean killing rates after 24 hours being 8.14 (SD 0.59) in MHB and 5.25 (SD 0.80) in AFC.

- Concentration-Effect Relationship : The concentration inducing a half-maximum effect (C50) was highly correlated with minimum inhibitory concentration (MIC) values, indicating that higher concentrations lead to more effective bacterial killing .

In Vivo Studies

In vivo studies have further elucidated this compound's efficacy against specific pathogens:

- Pasteurella multocida : Research demonstrated that this compound significantly reduced bacterial counts in calves infected with P. multocida. The pharmacokinetic-pharmacodynamic index AUC24h/MIC was found to be a reliable predictor of its effectiveness, with optimal ratios identified for achieving significant bacterial reduction .

- Diarrheic Calves : In a study involving diarrheic calves treated with this compound at a dosage of 2 mg/kg, significant improvements in clinical signs were observed, alongside changes in hematological parameters such as leukocyte counts and packed cell volume (PCV) .

Comparative Efficacy

A comparative analysis of this compound's efficacy against other antibiotics showed its superior activity against various pathogens:

| Pathogen | MIC (µg/ml) | Resistance Rate (%) |

|---|---|---|

| E. coli | ≤0.03 | 22.61 |

| Pseudomonas aeruginosa | ≤0.5 | 15.0 |

| Staphylococcus aureus | ≤0.125 | 10.0 |

This table illustrates this compound's effectiveness across different bacterial strains, highlighting its low MIC values indicating potent antibacterial activity .

Case Studies

Several case studies have reported on the clinical application of this compound:

- Canine Pyoderma : A study involving 39 dogs with severe pyoderma showed significant improvement after treatment with this compound, underscoring its role in managing complicated infections .

- Mastitis in Cows : In cases of clinical mastitis, this compound administration led to notable decreases in bacterial load and improvements in clinical signs within days post-treatment .

属性

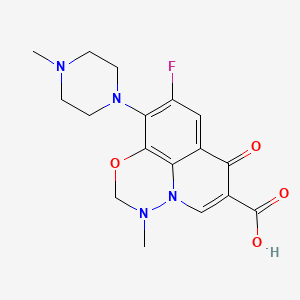

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFYOAJNDMUVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046600 | |

| Record name | Marbofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115550-35-1 | |

| Record name | Marbofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115550-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marbofloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115550351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marbofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Marbofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]-benzoxadiazine-6-caboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARBOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X09WU898T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。